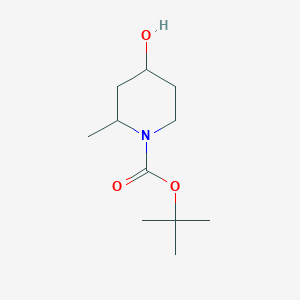

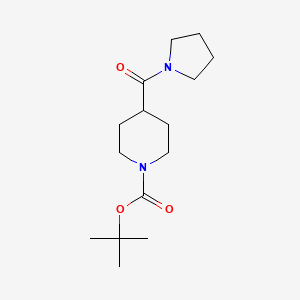

1-Boc-4-(pyrrolidinocarbonyl)piperidine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

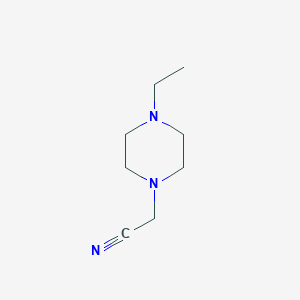

1-Boc-4-(pyrrolidinocarbonyl)piperidine is a useful research compound. Its molecular formula is C15H26N2O3 and its molecular weight is 282.38 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Photocatalysis Enhancement

- Fabrication and Modification of BOC-Based Photocatalysts : (BiO)2CO3 (BOC) is a material with applications in various fields such as healthcare and photocatalysis. However, its wide band gap limits visible light absorption. To enhance its photocatalytic performance under visible light, modification strategies like metal/BOC heterojunction and nonmetal doping (e.g., C, N, and oxygen vacancy) have been developed. These modifications can lead to enhanced photocatalytic activity due to interactions like the p-n junction, the Schottky junction, and surface plasmon resonance effect (Ni, Sun, Zhang, & Dong, 2016).

Nucleophilic Aromatic Substitution

- Nucleophilic Aromatic Substitution of the Nitro-Group : The reaction of piperidine with nitroaromatic compounds like 1,2,4-trinitrobenzene or o-dinitrobenzene results in the formation of nitro-piperidinobenzene compounds. This reaction is characterized by second-order kinetics and lacks base or acid catalysis, suggesting an addition–elimination mechanism with rapid expulsion of the nitro-group (Pietra & Vitali, 1972).

Drug Discovery and Biological Studies

- Pyrrolidine in Drug Discovery : Pyrrolidine ring, a five-membered saturated scaffold, is widely used in medicinal chemistry. Its structural features like sp3-hybridization, contribution to stereochemistry, and increased 3D coverage due to non-planarity make it an attractive choice. Pyrrolidine and its derivatives, including pyrrolizines and prolinol, are used in synthesizing bioactive molecules for various human diseases. Their physicochemical properties and the influence of steric factors on biological activity are of significant interest (Li Petri et al., 2021).

Chemical Sensing and Pharmacology

- Medicinal Importance of Pyridine Derivatives : Pyridine and its derivatives have numerous applications in different fields, particularly in medicine. These compounds are known for a variety of biological activities, and several are used clinically. Pyridine derivatives are increasingly important for modern medicinal applications, showcasing their broad utility (Altaf et al., 2015).

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as a flammable liquid, skin corrosive/irritant, serious eye damage/eye irritant, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

Wirkmechanismus

Target of Action

It has been used in the synthesis of gpr119 selective agonists . GPR119 is a G protein-coupled receptor that is expressed in pancreatic β-cells and intestinal L cells, and it plays a crucial role in glucose-dependent insulin secretion .

Mode of Action

As a precursor for gpr119 agonists, it may interact with this receptor, leading to an increase in intracellular camp levels and subsequent insulin secretion .

Biochemical Pathways

Given its potential role as a GPR119 agonist, it may influence the cAMP-PKA pathway, which is involved in insulin secretion .

Result of Action

In experimental studies, 1-Boc-4-(pyrrolidinocarbonyl)piperidine has shown to decrease the intake of calories from a succulent hyper-caloric food in a binge-eating protocol in female rats, whereas the acute exposure to this piperidine exerted an anxiolytic effect in the male rat . The exact molecular and cellular effects of the compound’s action remain to be characterized .

Biochemische Analyse

Biochemical Properties

1-Boc-4-(pyrrolidinocarbonyl)piperidine plays a significant role in biochemical reactions, particularly in the synthesis of pharmaceutical compounds. It interacts with various enzymes and proteins during these reactions. For instance, it is used as a reactant in the preparation of selective GPR119 agonists, which are studied for their potential in treating type II diabetes . The nature of these interactions often involves the formation of covalent bonds with the active sites of enzymes, leading to the inhibition or activation of these enzymes.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to inhibit the growth of Mycobacterium tuberculosis, indicating its potential as an antitubercular agent . Additionally, its role in the synthesis of selective GPR119 agonists suggests that it may influence glucose metabolism and insulin signaling pathways in cells.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with specific biomolecules. It exerts its effects by binding to the active sites of enzymes, leading to either inhibition or activation. For instance, in the synthesis of GPR119 agonists, this compound forms covalent bonds with the enzyme’s active site, resulting in the modulation of its activity . This interaction can lead to changes in gene expression and subsequent cellular responses.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its degradation products can have different biological activities . Long-term exposure to this compound in in vitro and in vivo studies has demonstrated its potential to inhibit the growth of Mycobacterium tuberculosis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it has been shown to decrease calorie intake and exhibit anxiolytic effects in rats . At higher doses, it may cause toxic or adverse effects, highlighting the importance of dosage optimization in therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into active metabolites. For example, it is used in the synthesis of selective GPR119 agonists, which are involved in glucose metabolism and insulin signaling pathways . These interactions can affect metabolic flux and metabolite levels in cells.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . Understanding these transport mechanisms is crucial for optimizing its therapeutic potential.

Subcellular Localization

This compound exhibits specific subcellular localization, which affects its activity and function. Targeting signals and post-translational modifications direct the compound to specific compartments or organelles within the cell . This localization is essential for its interaction with target biomolecules and subsequent biological effects.

Eigenschaften

IUPAC Name |

tert-butyl 4-(pyrrolidine-1-carbonyl)piperidine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H26N2O3/c1-15(2,3)20-14(19)17-10-6-12(7-11-17)13(18)16-8-4-5-9-16/h12H,4-11H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWNKYFWPIRLPQN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)C(=O)N2CCCC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H26N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.38 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.